tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
CAS No.: 1803589-72-1
Cat. No.: VC2604873
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803589-72-1 |
|---|---|
| Molecular Formula | C10H21ClN2O2 |
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H |
| Standard InChI Key | FPOKZSKSZIPPNW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)CCN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is definitively identified by its CAS Registry Number 1803589-72-1 . This salt form is derived from the parent compound tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate (CAS: 753023-60-8), which has a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . The hydrochloride salt formation occurs at the terminal amine group, which alters its solubility and stability profile while maintaining the core structure of the molecule.
Structural Elements
The compound incorporates several key structural features that define its chemical behavior:
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A cyclopropyl ring functioning as a conformationally restricted core
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A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen
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An aminoethyl chain extending from the cyclopropyl ring
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A hydrochloride salt formation at the terminal amine
The IUPAC name for the parent compound (before salt formation) is tert-butyl (1-(2-aminoethyl)cyclopropyl)carbamate, which can be represented by the SMILES notation O=C(OC(C)(C)C)NC1(CCN)CC1 . The hydrochloride salt modifies this structure through protonation of the primary amine.
Physical and Chemical Properties
General Properties
While comprehensive physical property data specifically for the hydrochloride salt is limited in the search results, the compound would be expected to exhibit enhanced water solubility compared to its free base form due to the ionic nature of the hydrochloride salt. The parent compound has a formula weight of 200.28 g/mol, while the hydrochloride salt would have an increased molecular weight due to the addition of HCl .
Structural Significance
The structural elements of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride confer specific chemical behaviors:
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The tert-butyl carbamate (Boc) group serves as an effective protecting group for one nitrogen, stabilizing it against various reaction conditions while allowing selective chemistry at the terminal amine.
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The cyclopropyl ring introduces conformational constraints that may influence the compound's binding properties and reactivity patterns.
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The aminoethyl chain provides a flexible linker with a terminal functional group for further modifications.
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The hydrochloride salt formation enhances stability and solubility in aqueous environments.
Synthesis and Preparation Methods
Comparable Synthetic Routes
Related compounds provide insight into potential synthetic pathways. For example, the synthesis of N-Boc-ethylenediamine derivatives often involves:
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Protection of one amine group using di-tert-butyl dicarbonate
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Introduction of the cyclopropyl moiety through appropriate functionalizations
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Hydrochloride salt formation through treatment with HCl in an appropriate solvent
The formation of similar tert-butyl carbamates has been documented under reaction conditions involving triethylamine as a base in solvents such as dimethyl sulfoxide (DMSO), often conducted at moderate temperatures (around 40°C) under inert atmosphere conditions .
Salt Formation
The conversion of the parent compound to its hydrochloride salt typically involves:
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Dissolution of the free base in an appropriate organic solvent
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Treatment with a solution of hydrogen chloride (commonly in diethyl ether or dioxane)
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Isolation of the precipitated salt by filtration or solvent evaporation
Applications in Chemical Research and Industry
Role in Organic Synthesis
Tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride serves important functions in synthetic organic chemistry:
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As a building block in the synthesis of more complex molecules, particularly those containing cyclopropane rings
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In the preparation of pharmaceutically relevant compounds where the cyclopropyl moiety provides conformational rigidity
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As an intermediate in multi-step synthesis where differential protection of amine groups is required
The tert-butyl carbamate protection strategy is particularly valuable as it can be selectively cleaved under acidic conditions while leaving other functional groups intact.
Applications in Medicinal Chemistry
The compound has potential applications in medicinal chemistry and drug development:
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As a precursor for bioactive molecules targeting various therapeutic areas
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In the design of conformationally restricted analogs of biologically active compounds
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For structure-activity relationship studies where the cyclopropyl ring provides a defined spatial arrangement of functional groups
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride, including:
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate (free base) | Lacks the hydrochloride salt formation | Lower water solubility, different crystallization properties |
| tert-butyl (1-(aminomethyl)cyclopropyl)carbamate | Shorter carbon chain between cyclopropyl ring and amine | Altered flexibility and binding properties |
| tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate | Different attachment point of the aminoethyl chain | Modified spatial arrangement and reactivity |
| tert-butyl 2-aminoethylcarbamate | Lacks the cyclopropyl ring | More conformational flexibility, different reactivity profile |
Uniqueness of the Hydrochloride Salt
The hydrochloride salt form offers distinct advantages:
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Enhanced stability during storage compared to the free base
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Improved water solubility for biological testing and formulation
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More predictable physicochemical properties for analytical purposes
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Potentially different crystallization behavior allowing for improved purification
Analytical Characterization
Chromatographic Behavior
The compound would likely exhibit characteristic retention behavior in various chromatographic systems, influenced by:
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The lipophilic tert-butyl group
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The polar, ionizable amine hydrochloride
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The hydrogen-bonding capabilities of the carbamate functionality
Current Research Trends and Future Directions
Research Applications
Current research involving tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride and similar compounds includes:
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Development of new synthetic methodologies for the efficient preparation of cyclopropane-containing compounds
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Exploration of structure-activity relationships in various biological targets
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Investigation of the compound's potential as a building block in combinatorial chemistry
Emerging Applications
Potential future applications may include:
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Use in the development of peptidomimetics where the cyclopropyl ring provides conformational constraints
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Application in the synthesis of targeted drug delivery systems
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Exploration as a component in materials science for specialized polymer synthesis
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